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Compound of Interest

Compound Name: Glyoxylate

Cat. No.: B1226380 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the kinetic properties of isocitrate lyase (ICL) from a diverse range of

species, including bacteria, fungi, plants, and nematodes. This essential enzyme of the

glyoxylate cycle presents a compelling target for the development of novel antimicrobial and

herbicidal agents.

Isocitrate lyase is a key enzyme in the glyoxylate cycle, an anabolic pathway that enables

organisms to synthesize carbohydrates from fatty acids or two-carbon compounds. This

pathway is absent in mammals, making ICL an attractive target for therapeutic intervention.

Understanding the kinetic differences of this enzyme across various species is crucial for the

design of specific and effective inhibitors.

Comparative Kinetic Parameters of Isocitrate Lyase
The following table summarizes the key kinetic parameters and optimal conditions for isocitrate

lyase from a selection of organisms. These values provide a quantitative basis for comparing

the enzymatic efficiency and substrate affinity across different species.
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Species
Enzyme/Iso
form

K_m_
(Isocitrate)
(µM)

k_cat_ (s⁻¹)
/ V_max_
(µmol/min/
mg)

Optimal pH
Optimal
Temperatur
e (°C)

Bacteria

Mycobacteriu

m

tuberculosis

ICL1 37 ± 8[1]
16.7 ± 2

(k_cat_)[1]
7.0[2] 37[2]

ICL2 100 ± 12[1]
1.7 ± 0.05

(k_cat_)[1]
7.5[3] 37[3]

Mycobacteriu

m avium
Icl 145[3]

1.3 (V_max_)

[3]
6.8[3] 37[3]

AceA 1300[3]
0.41

(V_max_)[3]
7.5[3] 37[3]

Corynebacter

ium

glutamicum

AceA N/A
7.4 (V_max_

on acetate)[4]
N/A N/A

Thermophilic

Bacillus sp.
ICL N/A N/A

~6.8 (shifts to

acidic with

KCl)[5]

>55[5]

Fungi

Neurospora

crassa

Acetate-

induced

Different from

glucose-

grown[6]

N/A

Different from

glucose-

grown[6]

N/A

Glucose-

grown

Different from

acetate-

induced[6]

N/A

Different from

acetate-

induced[6]

N/A

Plants

Ricinus

communis

ICL N/A N/A N/A N/A
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(Castor

Bean)

Nematodes

Caenorhabdit

is elegans
ICL-1 N/A N/A N/A N/A

N/A: Data not available in the searched literature.

Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and

replication of kinetic data. Below are outlined the common protocols for assaying isocitrate

lyase activity.

Continuous Spectrophotometric Assay
This method continuously monitors the formation of glyoxylate, a product of the isocitrate

lyase reaction.

Principle: Isocitrate is cleaved by isocitrate lyase to produce succinate and glyoxylate. The

glyoxylate then reacts with phenylhydrazine to form glyoxylate phenylhydrazone, which can

be monitored by measuring the increase in absorbance at 324 nm.

Reaction:

Isocitrate ---(Isocitrate Lyase)---> Succinate + Glyoxylate

Glyoxylate + Phenylhydrazine ---> Glyoxylate Phenylhydrazone

Reagents:

Buffer: 50 mM Imidazole buffer, pH 6.8

Substrate: 10 mM DL-Isocitric acid

Coupling Reagent: 40 mM Phenylhydrazine HCl
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Cofactor: 50 mM MgCl₂

Chelator: 10 mM EDTA

Enzyme Solution: Isocitrate lyase diluted in cold buffer

Procedure:

Prepare a reaction mixture containing buffer, MgCl₂, EDTA, phenylhydrazine, and isocitrate

in a cuvette.

Equilibrate the mixture to the desired temperature (e.g., 30°C).

Initiate the reaction by adding the enzyme solution.

Monitor the increase in absorbance at 324 nm over time using a spectrophotometer.

The rate of reaction is calculated from the linear portion of the absorbance curve, using the

molar extinction coefficient of glyoxylate phenylhydrazone.

Coupled Enzyme Assay
This method couples the production of glyoxylate to the oxidation of NADH, which can be

monitored spectrophotometrically.

Principle: The glyoxylate produced by isocitrate lyase is reduced to glycolate by lactate

dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in

absorbance at 340 nm due to NADH oxidation is monitored.[3]

Reaction:

Isocitrate ---(Isocitrate Lyase)---> Succinate + Glyoxylate

Glyoxylate + NADH + H⁺ ---(Lactate Dehydrogenase)---> Glycolate + NAD⁺

Reagents:

Buffer: 50 mM MOPS buffer, pH 6.8
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Substrate: 2 mM threo-Dₛ-isocitrate

Coupling Enzyme: Lactate Dehydrogenase (LDH)

Coenzyme: 0.2 mM NADH

Enzyme Solution: Isocitrate lyase (cell extract or purified protein)

Procedure:

In a 96-well plate or cuvette, mix the buffer, LDH, and NADH.

Add the isocitrate lyase sample and pre-incubate at 37°C for 5 minutes.[3]

Initiate the reaction by adding isocitrate.

Monitor the decrease in absorbance at 340 nm for a set period (e.g., 20 minutes).[3]

The rate of reaction is determined from the rate of NADH oxidation.

Visualizing the Glyoxylate Cycle and Experimental
Workflow
To better illustrate the context of isocitrate lyase and the experimental approach to its study, the

following diagrams are provided.

Isocitrate

Isocitrate Lyase (ICL) Glyoxylate Malate Synthase

Succinate

Acetyl-CoA

Malate Malate Dehydrogenase Oxaloacetate Citrate Synthase

To TCA Cycle

Citrate

Acetyl-CoA

Aconitase
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Caption: The Glyoxylate Cycle Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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